ACO1 is classified under the family of aconitases, which are iron-sulfur proteins involved in various metabolic pathways. The gene is located on human chromosome 9 and is associated with several diseases, including Friedreich Ataxia and Hemochromatosis Type 1 . The protein's dual functionality classifies it as a "moonlighting" protein, capable of performing distinct biological roles depending on cellular conditions .
ACO1 can be synthesized through recombinant DNA technology, where the gene is cloned into expression vectors and transformed into host cells such as Escherichia coli or yeast. The expression system allows for the production of large quantities of the protein, which can then be purified using techniques such as affinity chromatography.
The synthesis involves:
ACO1 consists of a single polypeptide chain that folds into a specific three-dimensional structure critical for its enzymatic and RNA-binding activities. The enzyme contains an iron-sulfur cluster that plays a vital role in its function.
ACO1 catalyzes the reversible conversion of citrate to isocitrate via a cis-aconitate intermediate. This reaction is part of the tricarboxylic acid cycle, which is crucial for cellular respiration.
The reaction mechanism involves:
The enzyme's activity is modulated by iron levels; high iron concentrations promote aconitase activity, while low levels enhance its RNA-binding function .
ACO1 functions through a dual mechanism:
Studies have shown that mutations in ACO1 can lead to significant alterations in hemoglobin concentration and other iron-related disorders .
ACO1 has several important applications in scientific research:
ACO1 (Aconitase 1) is located on human chromosome 9p21.1, spanning approximately 70 kilobases from position 32,384,603 to 32,454,769 bp (GRCh38/hg38 assembly). The gene comprises 23 exons encoding a cytosolic protein critical for cellular iron metabolism and energy production [1] [2]. Its genomic organization is highly conserved in mammals, with the mouse ortholog (Aco1) residing on chromosome 4 (40,143,081–40,198,338 bp, GRCm39 assembly) [9]. Regulatory regions include promoters with iron-responsive elements (IREs) and hypoxia-inducible factor (HIF) binding sites, enabling transcriptional regulation by cellular iron and oxygen levels [6] [8].
Table 1: Genomic Organization of ACO1
Organism | Chromosome | Start Position (bp) | End Position (bp) | Exon Count |
---|---|---|---|---|
Human (Homo sapiens) | 9 | 32,384,603 | 32,454,769 | 23 |
Mouse (Mus musculus) | 4 | 40,143,081 | 40,198,338 | 22 |
The ACO1 protein is a bifunctional, 98.4 kDa enzyme exhibiting moonlighting capabilities. It adopts distinct conformations based on cellular iron availability:
Three transcript variants encode identical 889-amino acid proteins but differ in 5' untranslated regions (UTRs):
Table 2: ACO1 Transcript Variants in Humans
Transcript ID | 5' UTR Length (bp) | Protein Length (aa) | Key Regulatory Elements |
---|---|---|---|
NM_001278352.2 | ~350 | 889 | Basal promoter, IRE-like motifs |
NM_002197.3 | ~200 | 889 | Hypoxia-response elements |
NM_001362840.2 | ~150 | 889 | Antioxidant response elements |
ACO1 shows remarkable evolutionary conservation from cyanobacteria to mammals. Key insights include:
ACO1 expression is governed by multimodal regulatory networks:
Table 3: Pathogenic ACO1 Mutations and Functional Impacts
Variant (Hg38) | Nucleotide Change | Amino Acid Change | Functional Effect | Phenotypic Association |
---|---|---|---|---|
chr9:32429450 | c.1517G>C | Cys506Ser | Disrupted [4Fe-4S] cluster | Anemia (Hemoglobin ↓1.61 SD) |
chr9:32423348 | c.1000A>T | Lys334Ter | Constitutive IRE binding | Polycythemia (Hemoglobin ↑0.63 SD) |
chr9:32418355 | c.502C>T | Arg168Trp | Impaired aconitase activity | Mild erythrocytosis |
Tables summarize key structural, transcriptional, and regulatory features of ACO1, integrating data from genomic, biochemical, and clinical studies.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3